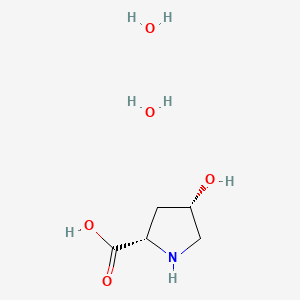
(1s,3s,5z,7e,14beta,17alpha)-9,10-Secocholesta-5,7,10-Triene-1,3,25-Triol
Overview
Description
(1s,3s,5z,7e,14beta,17alpha)-9,10-Secocholesta-5,7,10-Triene-1,3,25-Triol, also known as 1,25-dihydroxyvitamin D3, is a hormone that plays a critical role in regulating calcium and phosphate metabolism in the body. This hormone is synthesized in the kidneys and is derived from vitamin D3, which is obtained from sunlight or dietary sources.
Scientific Research Applications
Medicine
(1S)-Calcitriol plays a significant role in medicine, particularly in the treatment of diseases related to calcium homeostasis . It’s an active form of Vitamin D, which is crucial for maintaining calcium and phosphate balance in the body . It’s used in the treatment of conditions like osteoporosis and hypocalcemia .
Biology
In biology, (1S)-Calcitriol is known to influence a wide range of biological processes. It plays a key role in cell differentiation and proliferation, immune response, and regulation of other hormonal systems . It’s also involved in the regulation of gene expression, influencing the function of over 200 genes .
Chemistry
(1S)-Calcitriol is an important compound in the field of chemistry, particularly in the study of organic and inorganic materials . Its structure and properties are often studied using techniques like X-ray photoelectron spectroscopy (XPS), which provides valuable information about its chemical state, coordination, and particle size .
Pharmacology
In pharmacology, (1S)-Calcitriol is used in the development of drugs for the treatment of various conditions. It’s particularly important in the development of drugs for the treatment of conditions related to calcium homeostasis, such as osteoporosis and hypocalcemia .
Nutrition
(1S)-Calcitriol plays a crucial role in human nutrition. As an active form of Vitamin D, it’s essential for the absorption of calcium and phosphate in the gut, which are vital nutrients for bone health . It’s also involved in the regulation of immune function and inflammation, which are important for overall health .
Dermatology
While specific applications of (1S)-Calcitriol in dermatology are not directly mentioned in the search results, Vitamin D and its active forms, including (1S)-Calcitriol, are known to play a role in skin health. They are involved in the regulation of skin cell growth and differentiation, and have been studied for their potential role in the treatment of skin conditions like psoriasis and atopic dermatitis .
Endocrinology
In endocrinology, (1S)-Calcitriol is crucial for the regulation of calcium and phosphate metabolism, which is vital for bone health . It’s also involved in the regulation of parathyroid hormone secretion, which plays a key role in calcium homeostasis .
Neuroscience
While specific applications of (1S)-Calcitriol in neuroscience are not directly mentioned in the search results, Vitamin D and its active forms, including (1S)-Calcitriol, are known to have neuroprotective effects. They are involved in the regulation of neurotrophic factors and inflammatory responses in the brain, and have been studied for their potential role in the prevention and treatment of neurological disorders .
Mechanism of Action
Target of Action
The primary target of (1S)-Calcitriol, also known as (1s,3s,5z,7e,14beta,17alpha)-9,10-Secocholesta-5,7,10-Triene-1,3,25-Triol, is the Vitamin D receptor (VDR) in various tissues throughout the body. The VDR is a nuclear receptor that mediates the actions of vitamin D by regulating the expression of specific genes .
Mode of Action
(1S)-Calcitriol binds to the VDR, which then forms a complex with another intracellular receptor, the retinoid-X receptor. This complex binds to specific regions of the DNA known as Vitamin D response elements. The binding of this complex to the DNA triggers the transcription of specific genes, leading to the production of proteins that carry out the biological actions of vitamin D .
Biochemical Pathways
The biochemical pathways affected by (1S)-Calcitriol are primarily involved in calcium and phosphate homeostasis. It increases the efficiency of the small intestine to absorb dietary calcium and phosphate. In the kidneys, it promotes the reabsorption of calcium and phosphate, reducing their excretion. In bones, it supports the mineralization process, which is crucial for the maintenance of bone health .
Pharmacokinetics
The pharmacokinetics of (1S)-Calcitriol involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is absorbed from the intestine and transported to various tissues bound to a specific vitamin D-binding protein. It is metabolized primarily in the liver and kidneys, and the metabolites are excreted in bile and urine .
Result of Action
The molecular and cellular effects of (1S)-Calcitriol’s action include increased intestinal absorption of calcium and phosphate, decreased renal excretion of calcium and phosphate, and regulation of bone remodeling. These effects collectively contribute to the maintenance of calcium and phosphate homeostasis, which is essential for various physiological processes, including bone health, neuromuscular function, and general cellular functioning .
properties
IUPAC Name |
(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,23-,24+,25+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRQFYUYWCNGIN-GNVXBELXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860465 | |
| Record name | 1alpha,25-Dihydroxy-3-epivitamin D3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-Calcitriol | |
CAS RN |
61476-45-7 | |
| Record name | 1alpha,25-Dihydroxy-3-epivitamin D3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B3274750.png)


![6-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B3274762.png)





